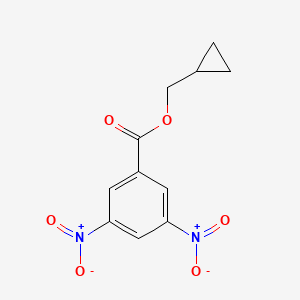
2,3-Dibromo-1,4-dichlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1,4-dichlorobutane is an organic compound with the molecular formula C₄H₆Br₂Cl₂ and a molecular weight of 284.804 g/mol . It is a halogenated derivative of butane, featuring two bromine atoms and two chlorine atoms attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1,4-dichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the bromination and chlorination of butane in the presence of halogenating agents such as bromine (Br₂) and chlorine (Cl₂). The reaction typically occurs under controlled conditions to ensure selective halogenation at the desired positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in reactors where butane is exposed to bromine and chlorine gases under specific temperature and pressure conditions. The reaction is monitored to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-1,4-dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under strong base conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Elimination Products: The major products of elimination reactions are alkenes and alkynes.
Applications De Recherche Scientifique
2,3-Dibromo-1,4-dichlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine functionalities into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1,4-dichlorobutane involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorobutane: Similar in structure but lacks bromine atoms.
1,4-Dibromobutane: Contains bromine atoms but lacks chlorine atoms.
2,3-Dibromobutane: Contains bromine atoms but lacks chlorine atoms.
Uniqueness
2,3-Dibromo-1,4-dichlorobutane is unique due to the presence of both bromine and chlorine atoms on the butane backbone. This dual halogenation provides distinct reactivity and makes it a valuable compound for various synthetic applications .
Propriétés
Numéro CAS |
4911-46-0 |
|---|---|
Formule moléculaire |
C4H6Br2Cl2 |
Poids moléculaire |
284.80 g/mol |
Nom IUPAC |
2,3-dibromo-1,4-dichlorobutane |
InChI |
InChI=1S/C4H6Br2Cl2/c5-3(1-7)4(6)2-8/h3-4H,1-2H2 |
Clé InChI |
FPPZFTLHBVZMCA-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CCl)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



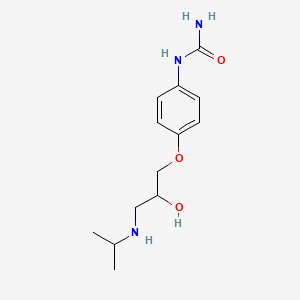
![diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969907.png)
![11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11969908.png)
![5-(2-bromophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969910.png)
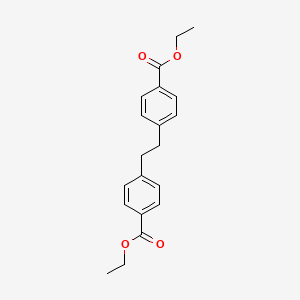
![4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969917.png)
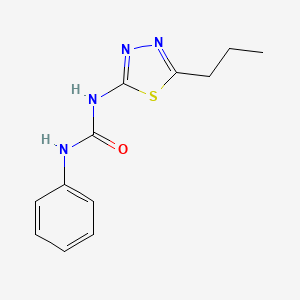
![7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969933.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969937.png)
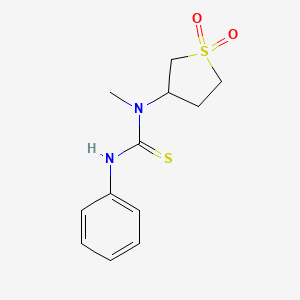
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B11969950.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969965.png)
